An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylbenzeneboronic acid, also known as (2-isopropylphenyl)boronic acid, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][3] This reaction's robustness and tolerance of various functional groups have made 2-isopropylbenzeneboronic acid a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2-isopropylbenzeneboronic acid.
Chemical and Physical Properties
2-Isopropylbenzeneboronic acid is a white to off-white solid at room temperature.[2] It is characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to a benzene (B151609) ring substituted with an isopropyl group at the ortho position.[2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity. The compound is generally soluble in polar organic solvents.[5]
Data Presentation: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2-propan-2-ylphenyl)boronic acid | [6] |
| CAS Number | 89787-12-2 | [6] |
| Molecular Formula | C₉H₁₃BO₂ | [6] |
| Molecular Weight | 164.01 g/mol | [6] |
| Melting Point | 85-86 °C | [7] |
| Boiling Point (Predicted) | 297.2 ± 33.0 °C | [7] |
| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [7] |
| Solubility | Soluble in polar organic solvents | [5] |
| Appearance | White to off-white solid/crystals | [2] |
| InChI | InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | [6] |
| SMILES | CC(C)c1ccccc1B(O)O | [2] |
Molecular Structure
Experimental Protocols
Synthesis of 2-Isopropylbenzeneboronic Acid
A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.[8] While a specific, detailed protocol for 2-isopropylbenzeneboronic acid was not found in the search results, a general procedure is as follows:
Materials:
-
2-Bromoisopropylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triisopropyl borate
-
Aqueous solution of hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromoisopropylbenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to start. Once initiated, the reaction is usually exothermic and is maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below 0 °C. After the addition is complete, the mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.
-
Hydrolysis: The reaction mixture is cooled again in an ice bath and then quenched by the slow, dropwise addition of an aqueous solution of hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.
-
Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-isopropylbenzeneboronic acid.
Purification of 2-Isopropylbenzeneboronic Acid
Purification of boronic acids can often be achieved by recrystallization.[9][10]
Materials:
-
Crude 2-isopropylbenzeneboronic acid
-
A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate (B1210297) and a poor solvent like hexane)[9]
Procedure:
-
The crude 2-isopropylbenzeneboronic acid is dissolved in a minimal amount of a hot solvent in which it is soluble.
-
A solvent in which the compound is less soluble is slowly added until the solution becomes slightly turbid.
-
The mixture is then allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.[10]
Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using 2-isopropylbenzeneboronic acid.[3]
Materials:
-
An aryl halide (e.g., aryl bromide)
-
2-Isopropylbenzeneboronic acid
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)[3]
Procedure:
-
In a reaction vessel, the aryl halide, 2-isopropylbenzeneboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C for a period of several hours to overnight. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of 2-isopropylbenzeneboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Conclusion
2-Isopropylbenzeneboronic acid is a valuable and versatile reagent in modern organic synthesis. Its well-defined chemical and physical properties, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. This guide has provided a summary of its key characteristics, along with general experimental procedures for its synthesis, purification, and application in a key C-C bond-forming reaction. For researchers and professionals in drug development, a thorough understanding of such building blocks is essential for the efficient design and synthesis of novel therapeutic agents.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 89787-12-2: (2-Isopropylphenyl)boronic acid [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. 2-Isopropylbenzeneboronic acid | C9H13BO2 | CID 2773477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Isopropylphenylboronic acid | 89787-12-2 [chemicalbook.com]
- 8. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
